2-Hydroxyhexyl 2-methylprop-2-enoate

Description

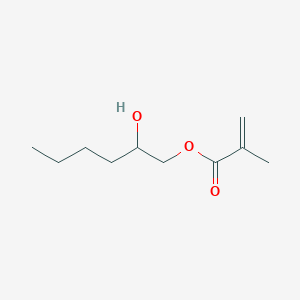

2-Hydroxyhexyl 2-methylprop-2-enoate, also known as 2-hydroxyhexyl methacrylate (B99206), is a specialty monomer that is gaining attention for its potential to create functional polymers with tailored properties. Its molecular structure, featuring a hexyl spacer between the methacrylate and hydroxyl groups, provides a unique balance of flexibility and reactivity.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 48063-75-8 |

| Molecular Formula | C10H18O3 |

| Molar Mass | 186.25 g/mol |

Methacrylate esters are a significant class of monomers widely utilized in the polymer industry. They are derivatives of methacrylic acid and are characterized by the presence of a vinyl group, which is readily polymerizable via free-radical polymerization. The ester group allows for a wide variety of side chains, which in turn dictates the physical and chemical properties of the resulting polymer.

The inclusion of a methyl group on the alpha-carbon of the vinyl group in methacrylates, as opposed to acrylates, results in polymers with increased chain stiffness and thermal stability. This leads to materials with higher glass transition temperatures and improved mechanical strength.

The presence of a hydroxyl (-OH) group in a monomer is of paramount importance in polymer synthesis for several reasons:

Reactive Site for Cross-linking: The hydroxyl group serves as a reactive site for post-polymerization modifications, most notably cross-linking. This allows for the transformation of linear thermoplastic polymers into thermosetting materials with enhanced mechanical strength, solvent resistance, and thermal stability. rsc.org

Improved Adhesion: The polarity of the hydroxyl group enhances the adhesive properties of the polymer to various substrates, particularly polar surfaces like metals, glass, and wood. This makes hydroxyl-functionalized polymers valuable in the formulation of coatings and adhesives. polysciences.com

Increased Hydrophilicity: The hydroxyl group can increase the water-swellability of polymers, leading to the formation of hydrogels. This property is particularly useful in biomedical applications.

Initiation Site for Grafting: The hydroxyl group can also act as an initiation site for ring-opening polymerization, allowing for the synthesis of graft copolymers with complex architectures.

While research specifically focused on the homopolymer of this compound is still emerging, its application in copolymers has been explored, indicating promising future research directions.

A notable area of investigation is its use in the synthesis of smart hydrogels. For instance, hydrogels composed of poly(2-hydroxyhexyl methacrylate-co-N-isopropylacrylamide) have been shown to exhibit thermoresponsive and antibacterial properties. nih.govresearchgate.net These materials have potential applications in drug delivery systems and as coatings for medical devices to prevent bacterial colonization. nih.gov

Future research is likely to expand into other areas where hydroxyl-functionalized methacrylates have proven beneficial:

Coatings and Adhesives: The presence of the hydroxyl group suggests its utility in developing high-performance coatings and adhesives with improved adhesion and cross-linking capabilities. google.com

Polyurethane Synthesis: The hydroxyl group can react with isocyanates, making this compound a potential reactive diluent or a component in the synthesis of polyurethane dispersions and elastomers. google.com

Biomaterials: Building on the demonstrated antibacterial properties of its copolymers, further exploration into its use in biocompatible and biodegradable polymers for tissue engineering and medical implants is a logical progression.

Structure

2D Structure

3D Structure

Properties

CAS No. |

48063-75-8 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-hydroxyhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H18O3/c1-4-5-6-9(11)7-13-10(12)8(2)3/h9,11H,2,4-7H2,1,3H3 |

InChI Key |

IUPSARVXBUSQKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(COC(=O)C(=C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyhexyl 2 Methylprop 2 Enoate

Esterification Reactions for Monomer Synthesis

The fundamental approach to synthesizing 2-Hydroxyhexyl 2-methylprop-2-enoate is the esterification of a suitable hexanediol, most commonly 1,2-hexanediol (B41856), with a methacrylic acid derivative. 1,2-hexanediol is a logical precursor as it possesses both a primary and a secondary hydroxyl group. The differential reactivity of these hydroxyl groups is key to achieving the desired selective mono-esterification. Generally, primary alcohols are more sterically accessible and thus more reactive towards esterification than secondary alcohols. This inherent difference in reactivity can be exploited to favor the formation of this compound, where the methacryloyl group is attached to the primary oxygen atom.

Two principal methacrylating agents are employed for this purpose: methacrylic anhydride (B1165640) and methacryloyl chloride. Each presents distinct advantages and requires specific reaction conditions to optimize the yield and purity of the target monomer.

Methacrylic anhydride is a widely used reagent for the methacrylation of alcohols due to its high reactivity and the fact that the byproduct, methacrylic acid, can be readily removed. The reaction with 1,2-hexanediol proceeds via nucleophilic acyl substitution, where a hydroxyl group of the diol attacks one of the carbonyl carbons of the anhydride.

To promote the desired mono-esterification, the reaction is typically carried out using a stoichiometric excess of the diol relative to the methacrylic anhydride. This statistical approach increases the probability of the anhydride reacting with a diol molecule that has not yet been esterified. The reaction is generally performed in the presence of a catalyst to enhance the reaction rate and selectivity.

The general reaction scheme is as follows:

1,2-Hexanediol + Methacrylic Anhydride → this compound + Methacrylic Acid

The selectivity of this reaction towards the primary hydroxyl group of 1,2-hexanediol can be influenced by steric hindrance. The less hindered primary alcohol is more likely to be the site of initial attack on the bulky anhydride molecule.

Methacryloyl chloride is another highly reactive acylating agent for the synthesis of methacrylate (B99206) esters. Its reaction with alcohols is vigorous and produces hydrochloric acid as a byproduct. To neutralize the generated HCl, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture.

The reaction with 1,2-hexanediol follows a similar nucleophilic acyl substitution mechanism. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane and tetrahydrofuran (B95107) are commonly used solvents for this type of esterification.

The general reaction scheme is as follows:

1,2-Hexanediol + Methacryloyl Chloride + Base → this compound + Base·HCl

As with methacrylic anhydride, the regioselectivity of the reaction is influenced by the steric accessibility of the hydroxyl groups, with the primary alcohol being the preferred site of acylation.

Optimized Reaction Conditions and Catalytic Systems

To maximize the yield of this compound and to enhance the selectivity of the mono-esterification, the reaction conditions and catalytic system must be carefully optimized. Key parameters include the choice of catalyst, temperature, reaction time, and the molar ratio of reactants.

Several classes of catalysts have been shown to be effective in promoting the selective acylation of diols:

Lewis Acids: Mild Lewis acids such as tin(II) chloride and dibutyltin (B87310) oxide are known to catalyze the regioselective acylation of diols. acs.org These catalysts can activate the acylating agent, making it more susceptible to nucleophilic attack by the alcohol.

Organocatalysts: Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective in accelerating acylation reactions. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride or acid chloride, which is then readily attacked by the alcohol.

Enzymatic Catalysts: Lipases are a class of enzymes that can catalyze esterification reactions with high chemo- and regioselectivity. nsf.govnih.gov Specifically, lipases such as Candida antarctica lipase (B570770) B (CALB) have demonstrated a strong preference for catalyzing the esterification of primary alcohols over secondary alcohols. nsf.govnih.gov This makes enzymatic catalysis a particularly attractive green chemistry approach for the synthesis of this compound. nsf.govnih.gov

The reaction temperature is typically kept moderate to low to control the reaction rate and prevent side reactions, including polymerization of the methacrylate monomer. The inclusion of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), in the reaction mixture is a standard practice.

The following table summarizes typical optimized reaction conditions for the synthesis of this compound:

| Parameter | Methacrylic Anhydride Route | Methacryloyl Chloride Route |

| Diol:Acylating Agent Ratio | 1.5:1 to 3:1 | 1.1:1 to 1.5:1 |

| Catalyst | DMAP, Dibutyltin oxide | Triethylamine (as base and catalyst) |

| Solvent | Dichloromethane, Tetrahydrofuran | Dichloromethane, Diethyl ether |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Inhibitor | MEHQ, Hydroquinone | MEHQ, Hydroquinone |

Advanced Purification Techniques for High Purity Monomer

The product of the esterification reaction is a mixture containing the desired this compound, unreacted 1,2-hexanediol, the di-methacrylate byproduct, the catalyst, and any byproducts such as methacrylic acid or the hydrochloride salt of the base. To obtain a high-purity monomer, a multi-step purification process is necessary.

Initially, the reaction mixture is subjected to a series of aqueous washes to remove water-soluble components. For the methacrylic anhydride route, this involves washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted anhydride and methacrylic acid, followed by washing with water and brine. For the methacryloyl chloride route, an acidic wash (e.g., dilute HCl) may be used to remove the amine base, followed by washes with water and brine.

The primary challenge in purification is the separation of the mono-methacrylate from the unreacted diol and the di-methacrylate. Due to the similar polarities and boiling points of these compounds, simple distillation is often ineffective. Therefore, more advanced purification techniques are employed:

Column Chromatography: This is the most common and effective method for separating the components of the reaction mixture. Silica gel is typically used as the stationary phase, and a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. The polarity difference between the diol (most polar), the mono-methacrylate, and the di-methacrylate (least polar) allows for their effective separation.

Liquid-Liquid Extraction: In some cases, a carefully designed liquid-liquid extraction protocol can be used to enrich the desired product. For instance, the difference in water solubility between the highly water-soluble 1,2-hexanediol and the less soluble methacrylate esters can be exploited.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table outlines a general purification strategy:

| Purification Step | Purpose |

| Aqueous Workup | Removal of catalyst, byproducts, and unreacted acylating agent. |

| Drying | Removal of residual water from the organic phase using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. |

| Solvent Removal | Removal of the reaction solvent under reduced pressure. |

| Column Chromatography | Separation of this compound from unreacted 1,2-hexanediol and the di-methacrylate byproduct. |

By employing these advanced purification techniques, this compound can be obtained with a high degree of purity, which is essential for its use in polymerization and other applications where monomer quality is critical.

Polymerization Mechanisms and Kinetics of 2 Hydroxyhexyl 2 Methylprop 2 Enoate

Conventional Radical Polymerization of 2-Hydroxyhexyl 2-Methylprop-2-enoate

Conventional free radical polymerization (FRP) is a fundamental method for synthesizing polymers from vinyl monomers like this compound. This process typically involves three key stages: initiation, propagation, and termination. The nature of these steps dictates the final properties of the resulting polymer.

Initiation Systems for Homopolymerization

The homopolymerization of this compound via conventional radical polymerization is initiated by the decomposition of an initiator molecule to produce free radicals. The choice of initiator is crucial as it can influence the reaction environment (e.g., aqueous vs. organic phase) and introduce specific end-groups onto the polymer chains. researchgate.net Initiators can be broadly categorized based on their solubility and decomposition mechanism.

Common initiation systems applicable to the polymerization of methacrylate (B99206) monomers include:

Thermally Decomposing Initiators : These are the most common types, breaking down into radicals upon heating. Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are oil-soluble examples that would generate radicals within the organic monomer phase. researchgate.net Potassium persulfate (KPS) is a water-soluble initiator that produces sulfate (B86663) radicals in the aqueous phase. researchgate.net

Redox Initiation Systems : These systems function at lower temperatures and involve a pair of compounds (an oxidizing and a reducing agent). A common example is the tert-butyl hydroperoxide/Ascorbic acid (TBHP/AsAc) system, which can control the flux of radicals from the aqueous to the organic phase. researchgate.net

The selection of an initiator system depends on the desired polymerization conditions, such as temperature and solvent. For instance, in an emulsion or miniemulsion polymerization setup, both water-soluble (like KPS) and oil-soluble (like BPO) initiators can be employed to control where the polymerization begins. researchgate.net

Table 1: Common Initiation Systems for Radical Polymerization

| Initiator Type | Example(s) | Solubility | Decomposition Mechanism | Typical Application |

|---|---|---|---|---|

| Azo Initiator | Azobisisobutyronitrile (AIBN) | Organic | Thermal | Bulk, Solution, Suspension |

| Peroxide | Benzoyl Peroxide (BPO) | Organic | Thermal | Bulk, Solution, Suspension |

| Persulfate | Potassium Persulfate (KPS) | Aqueous | Thermal | Emulsion, Miniemulsion |

Propagation and Termination Pathways

Once initiation generates primary radicals, the propagation stage begins. A radical adds across the double bond of a this compound monomer, forming a new, larger radical. This process repeats, rapidly extending the polymer chain. masterorganicchemistry.com In each step, a monomer is consumed, and the radical active center is regenerated at the end of the growing chain.

The growth of polymer chains is ultimately halted by termination reactions. Termination occurs when two growing radical chains react with each other, annihilating their radical centers. youtube.com For methacrylate polymers, two primary termination pathways are possible:

Combination (or Coupling) : Two growing polymer radicals join to form a single, longer polymer chain. The number of free radicals decreases from two to zero in this step. masterorganicchemistry.comyoutube.com

Disproportionation : One radical abstracts a hydrogen atom from another. This results in two polymer chains: one with a saturated end-group and another with an unsaturated end-group.

The relative prevalence of these termination pathways is dependent on factors such as temperature and the specific nature of the methacrylate monomer. The termination step is a key reason why conventional radical polymerization produces polymers with a broad molecular weight distribution, as chains are terminated at different lengths throughout the reaction. youtube.com

Controlled/Living Radical Polymerization (CRP/RDRP) Strategies

To overcome the limitations of conventional radical polymerization, particularly the lack of control over molecular weight and architecture, controlled/living radical polymerization (also known as Reversible Deactivation Radical Polymerization, RDRP) techniques have been developed. sigmaaldrich.comiupac.org These methods minimize irreversible termination events by establishing a dynamic equilibrium between a small number of active (propagating) radicals and a majority of dormant species. scispace.com This allows polymer chains to grow more uniformly, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. iupac.org Major RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. iupac.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The success of a RAFT polymerization is highly dependent on the proper selection of the Chain Transfer Agent (CTA) for the specific monomer being polymerized. nih.gov A RAFT agent has the general structure Z-C(=S)S-R. The effectiveness of the agent is determined by the activating 'Z' group and the leaving 'R' group, which must be tailored to the reactivity of the propagating radical. mdpi.com

For methacrylates, such as this compound, the propagating radical is a tertiary, relatively stable radical. This requires a CTA with high transfer activity.

Dithiobenzoates (Z = Phenyl) : These are highly activating CTAs and are effective for controlling the polymerization of methacrylates. 2-Cyano-2-propyl dithiobenzoate (CPDB) is a commonly used example. nih.gov

Trithiocarbonates (Z = Alkylthio) : These agents are also highly effective for methacrylates and offer good control. Symmetrical trithiocarbonates have been designed for the controlled polymerization of methacrylic monomers. nih.gov

Xanthates (Z = Alkoxy) : Generally considered less suitable for the thermally initiated RAFT polymerization of methacrylates as they are less activating and can be essentially inert. researchgate.netmdpi.com

The 'R' group should be a good homolytic leaving group, capable of fragmenting rapidly from the intermediate radical and efficiently re-initiating polymerization. scispace.com For methacrylates, tertiary groups like cyanoisopropyl are often chosen. researchgate.net The synthesis of these agents typically involves reactions with carbon disulfide and appropriate alkylating or arylating agents.

Table 2: Representative RAFT Agent Structures for Methacrylate Polymerization

| RAFT Agent Class | Z Group | R Group (Example) | Representative Structure |

|---|---|---|---|

| Dithiobenzoate | Phenyl | 2-Cyano-2-propyl | |

| Trithiocarbonate | Alkylthio | Diphenylmethyl |

While specific kinetic studies exclusively on this compound are not widely documented, extensive research on analogous hydroxyalkyl methacrylates like 2-hydroxyethyl methacrylate (HEMA) and other methacrylates provides a strong basis for understanding its kinetic behavior. nih.govacs.orgnih.gov

Kinetic analysis of RAFT polymerization is complex, involving multiple equilibrium and rate constants. The key processes are the addition of a propagating radical to the RAFT agent (k_add) and the fragmentation of the intermediate RAFT radical (k_β). mdpi.com The balance of these rates governs the control over the polymerization.

A kinetic study on the RAFT polymerization of a similar monomer, tert-butyldimethylsilyl methacrylate (TBDMSMA), mediated by CPDB at 70°C, provides valuable insight. mdpi.com The rate coefficients for the key steps were estimated through combined experimental and modeling approaches. These values highlight the dynamics of the pre-equilibrium (involving the initial RAFT agent) and the main equilibrium (involving the polymeric RAFT agent).

Table 3: Estimated Kinetic Rate Coefficients for CPDB-Mediated RAFT Polymerization of a Methacrylate Monomer (TBDMSMA at 70°C) mdpi.com

| Parameter | Description | Estimated Value |

|---|---|---|

| k_β | Rate coefficient for addition to polymeric RAFT agent | ~1.8 x 10⁴ L·mol⁻¹·s⁻¹ |

| k_-β | Rate coefficient for fragmentation of main equilibrium RAFT radical | ~2.0 x 10⁻² s⁻¹ |

| k_β1, k_β2 | Rate coefficients for addition to initial RAFT agent | ~1.8 x 10⁴ L·mol⁻¹·s⁻¹ |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) method for synthesizing well-defined polymers. ijpras.comresearchgate.net It allows for precise control over molecular weight, architecture, and low polydispersity by establishing a dynamic equilibrium between active propagating radicals and dormant species. ijpras.commdpi.com The catalyst, typically a transition metal complex, plays a crucial role by reversibly transferring a halogen atom between the dormant polymer chain and the metal center. ijpras.comsigmaaldrich.com

Ligand and Initiator Selection for ATRP of this compound

The successful ATRP of functional monomers like this compound, and more broadly, hydroxyalkyl methacrylates such as 2-hydroxyethyl methacrylate (HEMA), is highly dependent on the careful selection of the initiator, catalyst, ligand, and solvent system. cmu.edursc.org The hydroxyl group can interact with the copper catalyst, necessitating adjustments to polymerization conditions compared to simpler methacrylates. cmu.edu

Initiators: The initiator's primary role is to define the number of growing polymer chains. ijpras.com Its structure should mimic the dormant polymer species to ensure a fast and efficient initiation process, leading to polymers with narrow molecular weight distributions. cmu.edu For methacrylates, alkyl halides with a tertiary bromine, such as ethyl 2-bromoisobutyrate (BriB) and methyl 2-bromopropionate (MBrP), are commonly and effectively used. cmu.eduresearchgate.netacs.org The choice of initiator can be critical; for instance, in HEMA polymerization, propargyl 2-bromoisobutyrate (PBiB) resulted in poor control, whereas silyl-protected versions of the same initiator provided well-controlled polymerization. rsc.org

Ligands and Catalysts: The catalyst, most commonly a copper(I) halide (e.g., CuBr or CuCl), determines the position of the atom transfer equilibrium and the dynamics of exchange between active and dormant species. ijpras.comsigmaaldrich.com The ligand solubilizes the transition metal salt and adjusts its redox potential. sigmaaldrich.com For the polymerization of hydroxyalkyl methacrylates, nitrogen-based ligands are prevalent. Polydentate amine ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and 2,2'-bipyridine (bpy) and its derivatives are frequently employed. cmu.eduresearchgate.net The Cu/bpy complex, often heterogeneous in nonpolar solvents, becomes soluble in mixed solvent systems suitable for HEMA polymerization. cmu.edu The selection of the ligand and its ratio to the copper catalyst can significantly affect the degree of control in the polymerization. acs.org

Solvent and Temperature: The polar nature of hydroxyalkyl methacrylates requires suitable solvent systems. For HEMA, a mixed solvent system of methyl ethyl ketone and 1-propanol has been used successfully. cmu.edu Methanol and methanol/water mixtures have also proven effective, allowing for controlled polymerization at ambient temperatures (20-50 °C). cmu.eduacs.orgresearchgate.net Lowering the temperature can help to control the polymerization of these reactive monomers. cmu.edu

The following table summarizes effective ATRP systems for hydroxyalkyl methacrylates, which can be considered analogous for this compound.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Observations |

| HEMA | Ethyl 2-bromoisobutyrate | CuCl / 2,2'-bipyridine | Methyl ethyl ketone / 1-propanol | 50 | Controlled MW, low polydispersity. cmu.edu |

| HEMA | Methyl 2-bromopropionate | CuBr / PMDETA | Methanol / Water | 20 | Linear MW evolution, PDI ~1.2-1.3. researchgate.net |

| HPMA | Poly(alkylene oxide) macroinitiator | Not Specified | Methanol | 20 | Good control, final PDI = 1.09. acs.org |

| HEMA | TMSPBiB | CuCl/CuCl₂/bpy | Methanol / 2-butanone | 40 | Well-controlled polymerization. rsc.org |

Metal-Free ATRP Approaches in the Synthesis of Functional Polymers

To address the issue of residual metal catalyst contamination, which can be problematic for biomedical and electronic applications, metal-free ATRP strategies have been developed. researchgate.net Organocatalyzed ATRP (O-ATRP) or photoATRP utilizes an organic photoredox catalyst (PC) that mediates the activation and deactivation of polymer chains under light irradiation. researchgate.net

This approach avoids metal contamination and allows for the regeneration of the catalytic complex via light. researchgate.net Various organic dyes and compounds have been explored as photocatalysts. For example, Eosin Y, an inexpensive and environmentally benign dye, has been used to catalyze the ATRP of methyl methacrylate under visible light (green LEDs) in a continuous flow reactor. researchgate.net This method resulted in significantly faster and more controlled polymerization compared to batch reactions, yielding polymers with low dispersity (Đ < 1.5). researchgate.net The "living" nature of the polymers was confirmed through light on/off experiments and the successful synthesis of block copolymers. researchgate.net This demonstrates the potential of metal-free ATRP as a "greener" alternative for creating well-defined functional polymers. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique distinguished by its simplicity and metal-free nature. acs.org Control is achieved through the reversible termination of growing polymer chains by a stable nitroxide radical, forming a dormant alkoxyamine species. wikipedia.org Thermal homolysis of the C–O bond in the alkoxyamine regenerates the propagating radical and the mediating nitroxide, allowing for controlled chain growth. icp.ac.ruresearchgate.net

Development of Alkoxyamine Initiators for NMP

The success of NMP is heavily reliant on the structure of the nitroxide and the corresponding alkoxyamine initiator. icp.ac.ru An alkoxyamine can function as a unimolecular initiator, decomposing upon heating to provide both the initiating radical and the mediating nitroxide in a 1:1 stoichiometry. sigmaaldrich.com

Early NMP systems utilized (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the mediating nitroxide. While effective for styrene (B11656), TEMPO-based systems offer poor control over the polymerization of methacrylates. acs.orgicp.ac.ru This limitation spurred the development of new, more versatile nitroxides and alkoxyamines.

A significant breakthrough was the development of acyclic α-hydrogen-containing nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and N-tert-butyl-N-isopropylphenyl nitroxide (TIPNO). ucsc.edu Alkoxyamines derived from these nitroxides, such as BlocBuilder-MA, have proven to be "universal" initiators, capable of controlling the polymerization of a wide range of monomers, including acrylates and styrenes. ucsc.eduacs.org More recently, alkoxyamines based on the 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO) nitroxide have been shown to successfully control the bulk polymerization of methyl methacrylate, achieving high conversions and low polydispersity indices. acs.org

The development of photosensitive alkoxyamines has enabled photo-NMP (or NMP²), where the dissociation of the C-O bond is initiated by light instead of heat. acs.orgnih.gov These initiators incorporate a chromophore that facilitates homolysis upon irradiation with specific wavelengths of light, offering spatial and temporal control over the polymerization process. icp.ac.ruacs.org

| Initiator Type | Mediating Nitroxide | Monomer Compatibility | Key Features |

| Bimolecular | TEMPO | Styrenes, some acrylates | Early NMP system; poor control for methacrylates. icp.ac.ru |

| Unimolecular (Universal) | SG1 (from BlocBuilder-MA) | Styrenes, acrylates, acrylamides | Simple to implement, single-component initiator. acs.org |

| Unimolecular | DPAIO-based | Methyl Methacrylate | Achieves high conversion and good control for MMA. acs.org |

| Photosensitive | Chromophore-grafted | Various | Light-initiated; offers spatial and temporal control. icp.ac.ruacs.org |

Mechanistic Insights into NMP of Hydroxyalkyl Methacrylates

The core mechanism of NMP involves the reversible homolytic cleavage of the alkoxyamine C–ON bond at elevated temperatures. icp.ac.ru This establishes an equilibrium between a low concentration of active propagating chains and stable nitroxide radicals, and a high concentration of dormant macroalkoxyamines. icp.ac.ru This dynamic equilibrium is governed by the persistent radical effect (PRE), where the stable nitroxide radical does not initiate polymerization but rapidly and reversibly combines with the growing polymer radical. wikipedia.orgicp.ac.ru This process minimizes irreversible termination reactions (e.g., coupling of two propagating radicals), allowing for the synthesis of polymers with predictable molecular weights and low dispersity. wikipedia.org

However, the NMP of methacrylates has been challenging. With early nitroxides like TEMPO, polymerization often stopped at low conversions. This was attributed to side reactions, such as hydrogen atom abstraction (disproportionation) between the nitroxide and the methacrylate macroradical, which forms a hydroxylamine and a chain terminated with a double bond. acs.org The development of more sterically hindered and structurally optimized nitroxides, such as DPAIO, has successfully suppressed these side reactions, enabling controlled polymerization of methacrylates to high conversions. acs.org

Photoinitiated Polymerization of this compound Systems

Photoinitiated polymerization is a technique where polymerization is started by free radicals generated from a photoinitiator molecule upon exposure to light, typically in the UV or visible range. nih.govsilcare.com This method is widely used for monomers like this compound and its analogue HEMA, particularly in applications like dental materials and hydrogels. nih.govnih.govacs.org

The process involves a photoinitiator that absorbs light, becomes excited, and then generates radicals that initiate the polymerization of the monomer. nih.gov For visible light polymerization of HEMA in aqueous solutions, a common system is riboflavin (RF) as the photoinitiator and triethanolamine (TEOHA) as a co-initiator. nih.gov In this redox pair system, the excited RF accepts an electron from TEOHA, leading to the formation of free radicals that initiate the polymerization of HEMA. nih.gov

The kinetics of such systems are influenced by several factors. Studies on HEMA polymerization have shown that the initial rate follows apparent first-order kinetics. nih.gov The rate of polymerization increases with pH (in the range of 6.0-9.0), which is attributed to the increased availability of the unprotonated form of TEOHA, facilitating electron transfer. nih.gov An increase in the monomer concentration can lead to a higher viscosity, which may decrease the rate of polymerization by reducing the reactivity of the photoinitiator's triplet state. nih.gov Other photoinitiators, such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are also used to trigger the free-radical polymerization of HEMA upon UV light exposure. acs.org Visible light-induced polymerization from a surface has also been demonstrated for HEMA using an isopropylthioxanthone (ITX) based initiator system, allowing for controlled growth of polymer brushes.

Emulsion Polymerization Techniques for this compound

Emulsion polymerization is a versatile technique used to produce polymer latexes, which are stable dispersions of polymer particles in a continuous aqueous phase. While typically employed for water-insoluble monomers, it can be adapted for highly water-soluble monomers like this compound, although this presents specific challenges. cmu.eduresearchgate.net The high water solubility of hydroxyalkyl methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), means that a significant portion of the polymerization can occur in the aqueous phase rather than exclusively within the monomer-swollen surfactant micelles, which is the primary locus of polymerization for hydrophobic monomers. cmu.educdnsciencepub.com

A key challenge in the emulsion polymerization of water-soluble monomers is maintaining colloidal stability and preventing the formation of hydrogel. cmu.eduresearchgate.net The process must be carefully controlled. Key components and parameters include:

Surfactants (Emulsifiers): A combination of ionic and non-ionic surfactants is often used to stabilize the polymer particles formed during the reaction. cmu.eduresearchgate.net Sodium dodecyl sulfate (SDS), an anionic surfactant, has been successfully used, sometimes in combination with a colloid like polyvinyl alcohol (PVA), to produce stable latexes of HEMA. cmu.eduresearchgate.net The choice and concentration of the emulsifier system are critical for controlling particle size and preventing coagulation. researchgate.net

Initiators: Water-soluble initiators, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate, are commonly used. researchgate.netanalis.com.my These initiators decompose in the aqueous phase to generate free radicals that can initiate polymerization with dissolved monomer molecules. cdnsciencepub.com Redox initiation systems can also be employed for polymerization at lower temperatures. scispace.com

The mechanism involves the formation of oligomeric radicals in the aqueous phase, which then precipitate and are stabilized by surfactant molecules to form primary particles. These particles then grow by absorbing more monomer from the aqueous phase. cmu.edu For extremely water-soluble monomers, the monomer concentration within the polymer particles is much lower than for sparingly-soluble monomers, which affects the polymerization kinetics. cmu.edu Despite these challenges, emulsion polymerization can be used to synthesize high-hydroxyl-content acrylic emulsions, yielding stable latexes with controlled particle sizes, typically below 100 nm. cmu.eduresearchgate.net

Copolymerization Strategies Involving 2 Hydroxyhexyl 2 Methylprop 2 Enoate

Random Copolymerization with Diverse Comonomers

Random copolymerization is a fundamental technique for modifying polymer properties by incorporating two or more different monomer units in a statistically random sequence along the polymer chain. For 2-Hydroxyhexyl 2-methylprop-2-enoate, this strategy allows for the precise tuning of properties such as glass transition temperature, hydrophilicity, and mechanical performance.

The composition of a copolymer is dictated by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). These ratios are defined as the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) divided by the rate constant for it adding monomer 2 (k₁₂), and vice versa for r₂. The Mayo-Lewis equation utilizes these ratios to relate the monomer feed composition to the instantaneous copolymer composition.

While specific reactivity ratios for this compound are not widely documented, data from analogous systems provide insight into its likely copolymerization behavior. For instance, studies on the copolymerization of other hydroxyalkyl methacrylates like 2-hydroxyethyl methacrylate (B99206) (HEMA) with various comonomers illustrate the principles of compositional control. The product of the reactivity ratios (r₁r₂) indicates the nature of the copolymer:

r₁r₂ ≈ 1: An ideal random copolymer is formed, where the monomer units are arranged randomly.

r₁r₂ < 1: The copolymer tends toward an alternating structure.

r₁r₂ > 1: The copolymer tends to form blocks of each monomer.

By carefully selecting comonomers and polymerization conditions, the sequence distribution and thus the final properties of the copolymer can be effectively controlled. mdpi.com

Table 1: Example Reactivity Ratios for Copolymerization of Structurally Related Methacrylates This table presents data for monomers analogous to this compound to illustrate the concept of reactivity ratios.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type Tendency | Reference |

|---|---|---|---|---|---|---|

| Glycidyl (B131873) Methacrylate (GMA) | Methyl Acrylate (B77674) (MA) | 0.22 | 0.50 | 0.11 | Alternating | koreascience.krkoreascience.kr |

| Styrene (B11656) | 2-Ethylhexyl Acrylate (EHA) | 1.34 | 0.76 | 1.02 | Ideal Random | frontiersin.org |

| p-Chlorophenylcyclopropyl methacrylate | Glycidyl Methacrylate (GMA) | 0.57 | 0.65 | 0.37 | Alternating | sciencepg.com |

This compound can be readily copolymerized with a wide range of standard (meth)acrylate and acrylate monomers, such as methyl methacrylate (MMA), butyl acrylate (BA), and 2-ethylhexyl acrylate (EHA). nih.govmdpi.com The incorporation of the hydroxyl-containing monomer alongside these more conventional monomers imparts specific functionalities to the resulting copolymer. The pendant hydroxyl group increases the polarity and hydrophilicity of the polymer and provides a reactive site for subsequent cross-linking or post-polymerization modification. The hexyl chain contributes to flexibility and can lower the glass transition temperature (Tg) of the final material. For example, copolymers of 2-ethylhexyl acrylate are noted for their low-temperature flexibility and are widely used in adhesives and coatings. frontiersin.orgresearchgate.net The random incorporation of this compound with monomers like EHA can produce copolymers with a desirable balance of flexibility, adhesion, and reactivity. nih.gov

To further enhance the hydrophilicity and create materials suitable for biomedical applications like hydrogels, this compound can be copolymerized with highly hydrophilic monomers. nih.gov 2-Hydroxyethyl methacrylate (HEMA) is a classic monomer used for such purposes due to its excellent biocompatibility and high water content. researchgate.net Copolymerizing with HEMA would result in a polymer with an increased density of hydroxyl groups, enhancing water absorption and swelling capabilities. researchgate.netul.ie

Similarly, copolymerization with di(ethylene glycol) methyl ether methacrylate (DEGMA) or poly(ethylene glycol) diacrylate (PEGDA) can be used to create thermoresponsive polymers or cross-linked hydrogel networks. The long, flexible poly(ethylene glycol) chains of DEGMA can impart lower critical solution temperature (LCST) behavior, where the polymer undergoes a phase transition in aqueous solution in response to temperature changes. mdpi.com When copolymerized with a difunctional monomer like PEGDA, a cross-linked network is formed, creating a stable hydrogel suitable for applications such as tissue engineering scaffolds or drug delivery systems.

Copolymerization with other functional monomers, such as glycidyl methacrylate (GMA), introduces additional reactive sites into the polymer backbone. GMA contains a reactive epoxy group, which can undergo ring-opening reactions with a variety of nucleophiles. mdpi.com A copolymer of this compound and GMA would possess both hydroxyl and epoxy functionalities. This dual functionality makes the copolymer a highly versatile platform for further chemical modifications, allowing for complex architectures and tailored surface properties. For instance, the hydroxyl groups could be used for one type of reaction (e.g., esterification) while the epoxy groups are used for another (e.g., reaction with amines), enabling the attachment of different molecules or cross-linking via orthogonal chemistries. Studies on the copolymerization of GMA with other acrylates show a tendency towards alternating structures, which ensures a good distribution of the functional epoxy groups along the polymer chain. koreascience.krsciencepg.com

Block Copolymer Synthesis Utilizing this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They exhibit unique self-assembly behaviors, forming ordered nanostructures in bulk and in solution. harth-research-group.org Incorporating this compound into a block copolymer allows for the creation of materials where hydrophilic/hydrophobic domains or reactive/inert domains are precisely segregated.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined block copolymers. researchgate.netsigmaaldrich.com The most common method for creating block copolymers via CRP is sequential monomer addition. researcher.lifersc.orgresearchgate.net

In this process, the first monomer is polymerized to create a living polymer chain, often referred to as a macroinitiator or a macro-chain transfer agent. Once the first monomer is consumed, the second monomer is introduced into the reaction mixture. The living chain ends of the first block then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. mdpi.com

For example, to create a block copolymer containing this compound, one could first polymerize a different monomer (e.g., methyl methacrylate) via RAFT or ATRP. After the completion of this first step, the this compound monomer would be added to the system to grow the second block from the living chain ends of the first. This approach allows for precise control over the length of each block, leading to block copolymers with low dispersity and well-defined architectures. nih.govchinayyhg.com

Synthesis of Amphiphilic Block Copolymers

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can be synthesized using this compound as the precursor for the hydrophilic block. The hydroxyl group imparts hydrophilicity, while the hexyl chain provides a degree of hydrophobicity that can be tailored. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for creating well-defined block copolymers with low polydispersity. nih.govmetu.edu.tr

In a typical synthesis, a hydrophobic monomer, such as styrene or a long-chain alkyl methacrylate, is first polymerized. acs.orgacs.org This is followed by the sequential addition and polymerization of this compound to form the hydrophilic block. The resulting amphiphilic block copolymers can self-assemble in selective solvents to form various morphologies, including micelles and vesicles. researchgate.net

For instance, polystyrene-block-poly(2-hydroxyethyl methacrylate) (PS-b-PHEMA) has been synthesized via sequential anionic polymerization, yielding block copolymers with molecular weights ranging from 103–308 kg mol−1 and low polydispersity values (Đ = 1.03–1.25). acs.org A similar strategy could be employed for this compound.

| Hydrophobic Block | Hydrophilic Monomer | Polymerization Technique | Molecular Weight (kg/mol) | Polydispersity (Đ) |

|---|---|---|---|---|

| Polystyrene (PS) | 2-Hydroxyethyl methacrylate (HEMA) | Anionic Polymerization | 103 - 308 | 1.03 - 1.25 |

| Poly(methyl methacrylate) (PMMA) | 2-Hydroxyethyl methacrylate (HEMA) | ATRP | - | - |

| Poly(lauryl methacrylate) (PLMA) | 2-Hydroxyethyl methacrylate (HEMA) | RAFT | - | - |

Graft Copolymerization and Network Formation

The hydroxyl group of this compound serves as a reactive site for graft copolymerization, allowing for the attachment of polymer chains onto a pre-existing backbone. This "grafting from" approach can be used to modify the surface properties of materials or to create complex, branched architectures. For example, 2-hydroxyethyl methacrylate has been grafted onto polyurethane surfaces to improve blood compatibility. researchgate.net

Alternatively, in a "grafting onto" approach, a polymer with pendant this compound units can be reacted with a polymer containing complementary functional groups. The hydroxyl groups can also participate in cross-linking reactions to form polymer networks. For instance, in the presence of a suitable cross-linking agent, the hydroxyl groups can form covalent bonds, leading to the formation of a three-dimensional network structure. This is a common strategy for producing hydrogels with controlled swelling properties.

Research on grafting mixtures of hydrophilic and hydrophobic methacrylates onto amylopectin (B1267705) has shown that high grafting yields can be achieved. kpi.ua For example, mixtures of hydroxyethyl (B10761427) methacrylate (HEMA) and methyl methacrylate (MMA) have been successfully grafted. kpi.ua

| Backbone Polymer | Grafted Monomer | Initiation Method | Application |

|---|---|---|---|

| Amylopectin | HEMA/MMA | Ceric ammonium (B1175870) nitrate | Biocompatible materials |

| Polyurethane | HEMA | Benzoyl peroxide | Improved blood compatibility |

| Polytetrafluoroethylene (PTFE) | HEMA/Styrene | γ-ray irradiation | Surface modification |

Terpolymerization and Multi-Component Polymer Systems

To achieve a more complex balance of properties, this compound can be incorporated into terpolymers and other multi-component polymer systems. Terpolymerization involves the simultaneous polymerization of three different monomers. By carefully selecting the co-monomers, it is possible to fine-tune the properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

For example, a terpolymer of 2-hydroxyethyl methacrylate, methyl methacrylate, and ethylene (B1197577) glycol dimethyl methacrylate has been synthesized via free radical polymerization. nih.gov The incorporation of methyl methacrylate can be used to control the hydrophobicity and mechanical properties of the final material. nih.gov The ethylene glycol dimethyl methacrylate acts as a cross-linker, leading to the formation of a network. nih.gov

The reactivity ratios of the monomers play a crucial role in determining the final composition and sequence distribution of the terpolymer. This, in turn, influences the macroscopic properties of the material.

| Monomer 1 | Monomer 2 | Monomer 3 (Cross-linker) | Polymerization Method |

|---|---|---|---|

| 2-Hydroxyethyl methacrylate (HEMA) | Methyl methacrylate (MMA) | Ethylene glycol dimethyl methacrylate (EGDMA) | Free Radical Polymerization |

Advanced Polymeric Architectures and Engineered Materials

Hydrogel Development and Swelling Behavior

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. The presence of the hydroxyl group and the alkyl chain in 2-Hydroxyhexyl 2-methylprop-2-enoate allows for the modulation of the hydrophilic-hydrophobic balance within the hydrogel network, influencing its swelling characteristics and mechanical properties.

Crosslinking Mechanisms in this compound-Based Hydrogels

The formation of a stable hydrogel network from this compound monomers relies on the introduction of crosslinks that connect the individual polymer chains. These crosslinks can be formed through various chemical and physical mechanisms.

Chemical Crosslinking: Covalent bonds provide permanent junctions within the polymer network, leading to robust hydrogels. For polymers containing this compound, chemical crosslinking can be achieved through several methods:

Free Radical Copolymerization: The most direct method involves the copolymerization of this compound with a di- or multi-functional vinyl monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or N,N'-methylenebis(acrylamide). The crosslinker, possessing two or more reactive double bonds, becomes incorporated into multiple growing polymer chains, thus creating a network structure.

Post-Polymerization Crosslinking: The pendant hydroxyl groups on the this compound units can be utilized for subsequent crosslinking reactions. For instance, diisocyanates can react with the hydroxyl groups on different polymer chains to form urethane (B1682113) linkages. Alternatively, dicarboxylic acids or their derivatives can form ester crosslinks.

Physical Crosslinking: Non-covalent interactions can also lead to the formation of transient or reversible hydrogel networks. These interactions are generally weaker than covalent bonds and can be influenced by environmental factors such as temperature, pH, or the presence of specific ions.

Hydrophobic Interactions: The hexyl chain of the monomer introduces a hydrophobic component. In aqueous environments, these hydrophobic groups may aggregate to minimize contact with water, leading to the formation of physical crosslinks.

Often, a combination of both chemical and physical crosslinking mechanisms is employed to achieve hydrogels with desired properties of mechanical strength, elasticity, and responsiveness.

Structural Design for Tunable Swelling Properties

The swelling behavior of a hydrogel is a critical property that dictates its suitability for various applications. By carefully designing the hydrogel's structure at the molecular level, the swelling properties of this compound-based hydrogels can be precisely controlled.

The equilibrium swelling ratio is governed by the balance between the osmotic pressure driving water into the hydrogel and the elastic restoring force of the crosslinked network. Key structural parameters that can be manipulated to tune the swelling properties include:

Crosslinking Density: Increasing the concentration of the crosslinking agent leads to a more tightly connected network. This increased crosslinking density restricts the mobility of the polymer chains and reduces the space available for water molecules, resulting in a lower swelling ratio. Conversely, a lower crosslinking density allows for greater chain relaxation and higher water uptake.

Introduction of Ionic Groups: The incorporation of ionizable comonomers (e.g., acrylic acid or 2-acrylamido-2-methylpropane sulfonic acid) can impart pH-sensitivity to the hydrogel. At a pH where the ionic groups are charged, electrostatic repulsion between the polymer chains will cause the network to expand, leading to a significant increase in swelling.

The following table illustrates the conceptual relationship between structural design parameters and the swelling behavior of hydrogels containing this compound.

| Structural Parameter | Change in Parameter | Expected Effect on Swelling Ratio | Rationale |

| Crosslinker Concentration | Increase | Decrease | Higher crosslink density restricts polymer chain mobility and reduces free volume for water. |

| Decrease | Increase | Lower crosslink density allows for greater chain expansion and water uptake. | |

| Hydrophilic Comonomer Content | Increase | Increase | Increased affinity of the polymer network for water molecules. |

| Decrease | Decrease | Reduced affinity of the polymer network for water molecules. | |

| Hydrophobic Comonomer Content | Increase | Decrease | Increased hydrophobic interactions can lead to a more collapsed network in aqueous media. |

| Decrease | Increase | Reduced hydrophobic interactions allow for greater water penetration. | |

| Presence of Ionizable Groups | Introduction and Ionization | Significant Increase | Electrostatic repulsion between ionized groups leads to network expansion. |

Polymeric Nanostructures and Self-Assembly

The amphiphilic nature that can be imparted to block copolymers containing this compound makes them suitable for self-assembly into various nanostructures in selective solvents. This behavior is driven by the thermodynamic tendency of the different polymer blocks to phase separate on a nanometer scale.

Formation of Micellar Systems from Block Copolymers

When a block copolymer composed of a hydrophilic block and a hydrophobic block containing this compound is placed in a selective solvent (i.e., a solvent that is good for one block and poor for the other), the polymer chains can aggregate to form micelles. researchgate.net In an aqueous environment, the hydrophobic block will form the core of the micelle, shielded from the water, while the hydrophilic block will form the corona, which is exposed to the aqueous phase. nih.gov

The this compound monomer can be incorporated into the hydrophobic block of an amphiphilic block copolymer. The hexyl group contributes to the hydrophobicity of this block. The general structure of such a block copolymer could be, for example, poly(ethylene glycol)-b-poly(this compound). In water, this polymer would self-assemble into micelles with a core composed of the poly(this compound) block and a corona of the hydrophilic poly(ethylene glycol) block.

The formation of these micelles is typically a spontaneous process that occurs above a certain polymer concentration known as the critical micelle concentration (CMC). Below the CMC, the polymer chains exist as individual unimers in solution. The CMC is an important characteristic of a block copolymer and is influenced by factors such as the chemical nature of the blocks, their relative lengths, and the temperature.

Nanoaggregation Routes and Their Influence on Micelle Morphology

The method used to induce the self-assembly of block copolymers can have a significant impact on the resulting micelle size, shape, and distribution. acs.orguniroma1.it Different nanoaggregation routes can be employed to control the morphology of the aggregates formed from block copolymers containing this compound.

Two common methods for preparing block copolymer nanoaggregates are the solvent displacement (SD) method and the pH-induced micellization (PIM) method. acs.orguniroma1.it

Solvent Displacement (SD) Method: In this technique, the block copolymer is first dissolved in a good solvent for both blocks (a common solvent). A non-solvent for one of the blocks is then slowly added to the solution. This gradual change in solvent quality induces the precipitation of the insoluble block, leading to the formation of micelles. The final micellar structure is then typically stabilized by dialysis against the selective solvent to remove the common solvent. uniroma1.it

pH-Induced Micellization (PIM) Method: This approach is applicable when one of the blocks contains pH-sensitive groups. For instance, if the block copolymer contains a poly(acrylic acid) block, at high pH, this block will be deprotonated and hydrophilic. Upon lowering the pH, the carboxylic acid groups become protonated and the block becomes hydrophobic, triggering micelle formation. While this compound itself is not pH-sensitive, it can be part of a block copolymer where another block is.

Research has shown that the nanoaggregation route can influence the final micelle structure. For instance, for some block copolymers, the PIM method can lead to more compact, core-shell micelles with a well-defined hydrophobic core compared to the SD method, which may result in looser micelles. acs.orguniroma1.it The choice of nanoaggregation route provides a tool to tune the properties of the resulting nanostructures for specific applications.

The following table summarizes the characteristics of the two nanoaggregation routes.

| Nanoaggregation Route | Description | Influence on Micelle Morphology |

| Solvent Displacement (SD) | Gradual addition of a non-solvent to a polymer solution in a common solvent. | Can result in a variety of morphologies (spheres, cylinders, vesicles) depending on parameters like the rate of non-solvent addition and the block copolymer composition. May lead to less compact or kinetically trapped structures. acs.orguniroma1.it |

| pH-Induced Micellization (PIM) | Change in pH of the solution to alter the solubility of a pH-responsive block. | Can produce well-defined, compact core-shell micelles, especially when the transition in solubility is sharp. acs.orguniroma1.it |

Molecularly Imprinted Polymers (MIPs) Using this compound as a Functional Monomer

Molecularly Imprinted Polymers (MIPs) are synthetic polymers that are engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and a crosslinker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The selection of the functional monomer is crucial for the successful creation of selective MIPs. The functional monomer must be able to interact with the template molecule through non-covalent or covalent interactions. This compound possesses a hydroxyl group which can act as a hydrogen bond donor or acceptor, and an ester group which can also participate in hydrogen bonding as an acceptor. These functional groups make it a potential candidate as a functional monomer in the synthesis of MIPs for templates that have complementary hydrogen bonding sites.

The role of this compound as a functional monomer would be to position itself around the template molecule through hydrogen bonding interactions prior to polymerization. The subsequent polymerization with a crosslinker would then fix these interactions in place, creating a binding cavity. The flexibility of the hexyl spacer could allow for optimal positioning of the hydroxyl group for interaction with the template.

The general process for creating a molecularly imprinted polymer using this compound as a functional monomer would involve:

Complex Formation: The template molecule and this compound are dissolved in a suitable solvent, allowing for the formation of a complex through hydrogen bonding between the template and the hydroxyl group of the monomer.

Polymerization: A crosslinking monomer and a radical initiator are added to the solution, and polymerization is initiated, typically by heat or UV light. This creates a highly crosslinked polymer network with the template-monomer complex incorporated within it.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind specific recognition sites that are complementary to the template.

The resulting MIP can then be used for applications such as selective separation, chemical sensing, or catalysis, where the specific rebinding of the target molecule is desired.

Star-Shaped, Hyperbranched, and Brush Polymer Synthesis

The unique chemical structure of this compound, which combines a polymerizable methacrylate (B99206) group with a reactive hydroxyl group, makes it a versatile monomer for the synthesis of complex, non-linear polymeric architectures. These architectures, including star-shaped, hyperbranched, and brush polymers, offer distinct properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a multitude of terminal functional groups. The presence of the hydroxyl functionality is particularly advantageous as it can serve as an initiation site for polymerization, a point of attachment to a core or surface, or a site for post-polymerization modification.

Star-Shaped Polymer Synthesis

Star-shaped polymers consist of multiple linear polymer chains, or "arms," linked to a central core. The synthesis of star polymers using monomers like this compound can be approached through several methods, primarily categorized as "arm-first" or "core-first."

In the "arm-first" method, linear polymer arms are synthesized first and then attached to a multifunctional core. For a monomer like this compound, this would involve the polymerization of the methacrylate group, followed by the reaction of the terminal hydroxyl groups of several chains with a multifunctional coupling agent.

The "core-first" approach involves growing polymer arms from a multifunctional initiator. The hydroxyl group on this compound can be utilized to create such an initiator. For instance, a central molecule with multiple reactive sites could be functionalized with the monomer, and subsequent polymerization from these sites would generate the star architecture. Living anionic polymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to ensure the synthesis of well-defined star polymers with controlled arm lengths and low polydispersity. researchgate.netacs.org

| Synthesis Method | Description | Key Parameters | Resulting Polymer Characteristics |

| Arm-First | Linear arms are pre-formed and then attached to a multifunctional core. | Arm molecular weight, core functionality, coupling efficiency. | Well-defined arm length, potential for heteroarm stars. |

| Core-First | Arms are grown from a multifunctional initiator. | Initiator functionality, monomer to initiator ratio, reaction time. | High molecular weight, uniform arm length. |

| Controlled Radical Polymerization (e.g., ATRP) | Allows for precise control over polymerization, leading to well-defined architectures. | Catalyst/ligand system, temperature, monomer concentration. | Low polydispersity index (PDI), controlled molecular weight. |

Hyperbranched Polymer Synthesis

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape. They are typically synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. this compound can be considered a pseudo-AB2 monomer, where the methacrylate group acts as the 'A' functionality and the hydroxyl group as the 'B' functionality.

Through a process known as self-condensing vinyl polymerization (SCVP), the methacrylate group can polymerize while the hydroxyl group can act as a transfer agent or an initiation site, leading to the formation of a branched structure. The reactivity of the hydroxyl group can be tailored by converting it into an initiating species for a controlled radical polymerization, allowing for a more controlled synthesis of the hyperbranched architecture. mdpi.comfrontiersin.org The degree of branching is a critical parameter for hyperbranched polymers and is influenced by the reaction conditions and the reactivity of the functional groups.

| Parameter | Description | Typical Values/Conditions |

| Monomer Type | ABx (in this case, this compound acts as an AB' type monomer) | Methacrylate (A) and Hydroxyl (B') |

| Polymerization Technique | Self-Condensing Vinyl Polymerization (SCVP) or controlled radical polymerization. | Radical initiation, often with a catalyst for controlled processes. |

| Degree of Branching (DB) | A measure of the percentage of fully branched units. | Theoretically up to 50% for AB2 monomers. |

| Molecular Weight Distribution | Typically broader than linear polymers, but can be controlled. | Polydispersity Index (PDI) > 1.5 |

Brush Polymer Synthesis

Polymer brushes consist of polymer chains densely grafted to a surface or to the backbone of a linear polymer. The synthesis of polymer brushes using this compound can be achieved through two main strategies: "grafting to" and "grafting from."

The "grafting to" approach involves the attachment of pre-synthesized polymer chains to a surface. In this case, polymers of this compound would be synthesized first, and then the hydroxyl groups along the polymer backbone would be used to attach the chains to a reactive surface.

The "grafting from" method, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites immobilized on a surface. cmu.eduresearchgate.net The hydroxyl group of this compound can be used to anchor the monomer to a surface, which is then polymerized. Alternatively, the hydroxyl group can be modified to create an initiator site for techniques like ATRP, allowing for the growth of dense, well-defined polymer brushes. nih.gov Photoinduced surface-initiated single electron transfer living radical polymerization (SET-LRP) is another versatile technique for preparing such polymer brushes.

| Grafting Method | Description | Advantages | Disadvantages |

| Grafting To | Pre-formed polymer chains are attached to a surface. | Well-characterized chains before grafting. | Lower grafting density due to steric hindrance. |

| Grafting From | Polymer chains are grown from initiators on a surface. | High grafting density, precise control over brush thickness. | Characterization of grafted chains can be challenging. |

Research Applications and Advanced Materials Development

Biomaterials Engineering

The inherent properties of polymers derived from 2-Hydroxyhexyl 2-methylprop-2-enoate, also known as 6-hydroxyhexyl methacrylate (B99206), make them prime candidates for various applications in biomaterials engineering. The presence of the hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, which is crucial for creating materials that can interact favorably with biological systems.

Scaffolds for Tissue Engineering Research

In the quest to regenerate damaged tissues and organs, polymeric scaffolds play a pivotal role by providing a temporary three-dimensional structure that supports cell growth and differentiation. While specific studies focusing solely on this compound for scaffold fabrication are not extensively detailed in publicly available research, the principles of using hydroxyl-functionalized methacrylates are well-established. For instance, related compounds like gelatin methacrylate (GelMA) are widely used to create scaffolds for bone tissue engineering. The concentration of the polymer in these hydrogels has been shown to be a critical factor in determining the scaffold's properties and its suitability for promoting osteogenesis. nih.gov

The incorporation of monomers like this compound into copolymers for scaffolds is an area of active investigation. For example, composite scaffolds of polymethyl methacrylate (PMMA) and mesoporous bioactive glass have been developed, demonstrating porosity and compressive strength suitable for cancellous bone substitution. mdpi.com The ability to form porous structures is essential for cell migration and nutrient transport within the scaffold. mdpi.com The general strategy involves creating a biocompatible and biodegradable framework that mimics the natural extracellular matrix, and the functional groups on monomers like this compound are key to achieving this. frontiersin.orgnih.gov

| Scaffold Material Component | Key Property Investigated | Relevance to this compound |

| Gelatin Methacrylate (GelMA) | Polymer concentration influences osteogenesis. nih.gov | Demonstrates the importance of monomer chemistry in scaffold performance. |

| PMMA-Mesoporous Bioactive Glass | Porosity (41-47%) and compressive strength (20-24.5 MPa). mdpi.com | Highlights the potential for creating composite scaffolds with tailored mechanical properties. |

| Carboxymethyl Chitosan/Alginate | Good biocompatibility and cell adhesion. frontiersin.org | Underscores the goal of using functional polymers to create bioactive scaffolds. |

Polymeric Systems for Controlled Release Research

The development of systems for the controlled and targeted delivery of therapeutic agents is a cornerstone of modern pharmaceutical research. Hydrogels, which are crosslinked polymer networks swollen with water, are particularly promising for this application. While specific studies detailing the release of drugs from homopolymers of this compound are limited, research on related acrylic polymer systems provides a strong indication of its potential.

For example, new acrylic type polymeric systems with degradable ester bonds linked to ibuprofen (B1674241) have been synthesized. nih.govresearchgate.net The release of the drug was found to be dependent on the hydrophilicity of the polymer and the pH of the surrounding medium. nih.govresearchgate.net Hydrophilic polymers demonstrated more effective hydrolysis and drug release in buffered solutions. nih.govresearchgate.net Given that this compound contains a hydroxyl group that imparts hydrophilicity, it is a strong candidate for use in such pH-sensitive, hydrolytically degradable drug delivery systems.

The general principle involves covalently tethering a drug to the polymer backbone via a labile bond, such as an ester linkage. polimi.it This allows for a more sustained and controlled release compared to systems where the drug is simply physically entrapped. polimi.it The rate of release can be tuned by altering the chemical environment, such as pH, which influences the cleavage of the bond. polimi.it

| Polymer System | Drug | Key Finding |

| Acrylic copolymers | Ibuprofen | Drug release is dependent on polymer hydrophilicity and pH. nih.govresearchgate.net |

| Hydrogel with ester-linked Ibuprofen | Ibuprofen | Covalent tethering provides a more sustained release profile than physical entrapment. polimi.it |

Development of Biocompatible Polymer Formulations

For any material to be used in a biomedical application, biocompatibility is a primary requirement. This means the material must perform its intended function without eliciting an adverse local or systemic response in the host. Polymethyl methacrylate (PMMA), a related polymer, has a long history of use in dentistry and other medical applications, and its biocompatibility has been extensively studied. nih.gov However, concerns about the leaching of residual monomers and their potential cytotoxic effects have driven research into developing new, more biocompatible polymer formulations. nih.gov

The incorporation of antimicrobial monomers into PMMA resins for dental applications is one such area of investigation. Studies on PMMA modified with such monomers have shown favorable biological properties in both in vitro and in vivo models, with no significant cytotoxicity or genotoxicity. researchgate.net These findings suggest that copolymerizing functional monomers, such as this compound, with traditional methacrylates could lead to materials with enhanced biocompatibility and functionality. The hydroxyl group of this compound could potentially be used to attach molecules that further improve biocompatibility or provide specific biological signals.

Investigational Antibacterial Polymer Surfaces and Hydrogels

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial materials. Polymeric materials that can either kill bacteria on contact or prevent their adhesion are of great interest for applications ranging from medical devices to food packaging. nih.gov

Research has shown that polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA), a close structural relative of poly(this compound), can be functionalized with antimicrobial agents. For instance, attaching thiazolium groups to a PHEMA backbone has been shown to create a polymer with excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, by incorporating hydrolytically labile linkages, these polymers can be designed to degrade into non-toxic byproducts, which is an important consideration for biomedical applications. nih.gov

Another approach involves the covalent attachment of photosensitizers to polymer chains. These materials can generate reactive oxygen species upon exposure to light, leading to a potent antimicrobial effect. westernsydney.edu.au This strategy has been shown to be effective against S. aureus, achieving a significant reduction in bacterial viability in a short period. westernsydney.edu.au The hydroxyl group of this compound provides a convenient handle for the attachment of such antimicrobial moieties, opening up possibilities for the development of advanced antibacterial surfaces and hydrogels. The hydrophilic nature of the polymer can also play a role in its antimicrobial properties by influencing the hydrophobic/hydrophilic balance, which is a key factor in how the polymer interacts with bacterial membranes. rsc.org

| Polymer System | Antimicrobial Mechanism | Target Organism | Key Finding |

| PHEMA with thiazolium groups | Cationic polymer disrupts bacterial membrane | S. aureus (MRSA) | Excellent inhibitory activity (MIC of 78 µg/mL). nih.gov |

| Acrylate (B77674) polymer with photosensitizer | Light-activated reactive oxygen species | S. aureus | Up to 99.99999% killing efficacy in 30 minutes. westernsydney.edu.au |

| PHEMA with various antimicrobials | Release of antimicrobial agents | Gram-positive and Gram-negative bacteria | Polymers with decamethoxine (B607030) showed optimal properties. nih.gov |

Advanced Coating and Adhesive Technologies

The functional groups present in this compound also make it a valuable component in the formulation of high-performance coatings and adhesives. The methacrylate group allows for polymerization, typically initiated by UV light or heat, to form a durable polymer network, while the hydroxyl group can improve adhesion to substrates and can be used for further crosslinking reactions.

Development of Specialized Coatings for Enhanced Performance

In the field of coatings, there is a continuous drive to develop formulations with improved properties such as hardness, chemical resistance, and self-healing capabilities. UV-curable urethane (B1682113) methacrylates are a class of materials that are widely used in this area. semanticscholar.orgnih.gov The synthesis of these materials often involves the reaction of a diisocyanate with a polyol and a hydroxy-functional methacrylate. semanticscholar.orgnih.gov this compound is a suitable candidate for the hydroxy-functional component in such formulations.

Research into self-healing coatings has explored the use of reversible chemical reactions, such as the Diels-Alder reaction, to create dynamic covalent bonds within the polymer network. semanticscholar.org When the coating is damaged, these bonds can break and reform, effectively repairing the damage. semanticscholar.org The properties of these self-healing coatings can be tailored by adjusting the molecular weight of the components, such as polyethylene (B3416737) glycol (PEG), used in the synthesis. semanticscholar.org

Furthermore, the incorporation of this compound into polyurethane acrylate hybrids has been investigated for use as top-coating agents. researchgate.net These materials are synthesized via emulsion polymerization and can be formulated to have good stability and surface activity. researchgate.net The development of hyperbranched polyester (B1180765) polyols, which can be modified with monomers like 2-hydroxyethyl methacrylate, is another promising avenue for creating advanced polyurethane coatings with enhanced mechanical strength and thermal stability. growingscience.com

Adhesives with Tailored Adhesion and Flexibility

In the field of adhesive technology, the molecular structure of the constituent monomers is paramount in defining the final properties of the adhesive, such as peel strength, tack, and shear resistance. The incorporation of hydroxyl-functional monomers is a well-established strategy to enhance adhesion to a variety of substrates, including metals and plastics. This is attributed to the ability of the hydroxyl groups to form hydrogen bonds with surfaces, thereby promoting stronger interfacial bonding.

The structure of this compound, featuring a terminal hydroxyl group and a hexyl spacer, suggests its potential utility in the formulation of pressure-sensitive adhesives (PSAs) and structural adhesives. The relatively long and flexible hexyl chain can contribute to lowering the glass transition temperature (Tg) of the resulting acrylic polymer, a critical factor for achieving the desired viscoelastic properties of a PSA at room temperature. A lower Tg generally translates to a softer and more flexible adhesive, which can improve tack and peel adhesion.

Furthermore, the hydroxyl functionality provides a reactive site for crosslinking. In two-part adhesive systems or in formulations cured by other mechanisms (e.g., with isocyanates or melamine (B1676169) resins), the hydroxyl group of this compound can participate in covalent bond formation, leading to a crosslinked network. This crosslinking enhances the cohesive strength and shear resistance of the adhesive, making it suitable for more demanding applications where load-bearing capacity is crucial. The balance between the flexible alkyl chain and the reactive hydroxyl group allows for the tailoring of adhesive properties to meet specific performance requirements.

| Property | Influence of this compound | Rationale |

| Adhesion | Potentially Enhanced | The hydroxyl group can form hydrogen bonds with substrates, improving interfacial adhesion. |

| Flexibility | Potentially Increased | The C6 alkyl chain can increase polymer chain mobility and lower the glass transition temperature. |

| Cohesive Strength | Can be Increased | The hydroxyl group provides a site for crosslinking, which enhances the internal strength of the adhesive. |